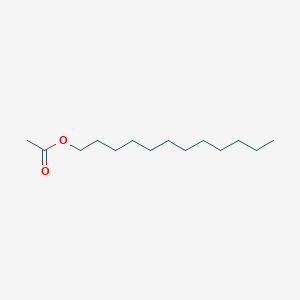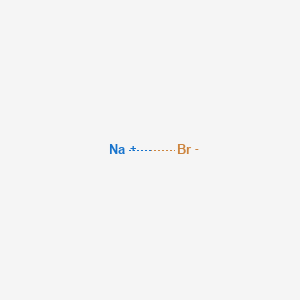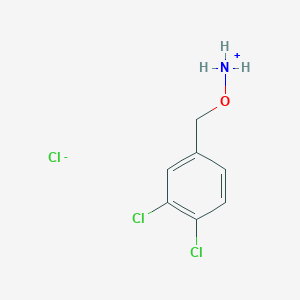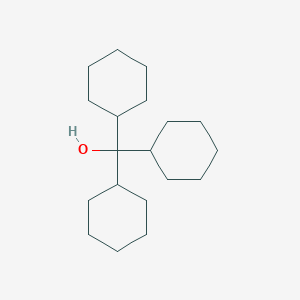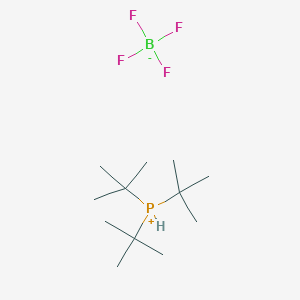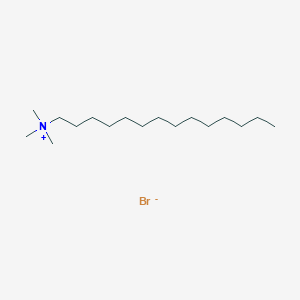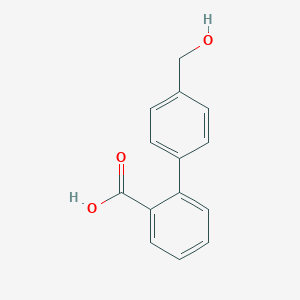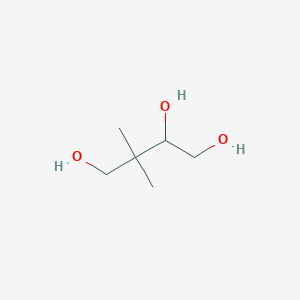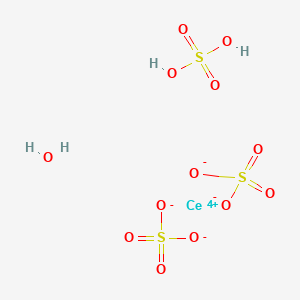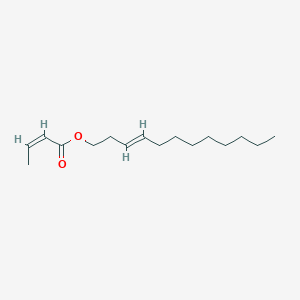
2-Aminocyclohexanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminocyclohexanesulfonic acid (ACHS) is an organic compound that is widely used in scientific research. It is a sulfonic acid derivative of cyclohexylamine, and its chemical formula is C6H13NO3S. ACHS is an important reagent in biochemistry and molecular biology, as it is involved in a variety of biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 2-Aminocyclohexanesulfonic acid is not fully understood, but it is believed to act as a proton acceptor and donor, helping to maintain a stable pH environment in biological systems. This compound is also thought to interact with proteins and other biomolecules, which can affect their function and activity.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, including its ability to stabilize enzymes, maintain a stable pH environment, and interact with biomolecules. This compound has also been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Aminocyclohexanesulfonic acid in lab experiments is its ability to maintain a stable pH environment, which is crucial for many biochemical and physiological processes. This compound is also relatively inexpensive and easy to obtain. However, this compound can be toxic at high concentrations, and its use should be carefully monitored.
Zukünftige Richtungen
There are several areas of future research that could be explored with 2-Aminocyclohexanesulfonic acid. One potential area is the development of new methods for synthesizing this compound that are more efficient and environmentally friendly. Another area of research is the investigation of this compound's potential as an antioxidant and its effects on oxidative stress and inflammation. Additionally, this compound could be used in the development of new drugs and therapies for a variety of diseases and conditions.
Synthesemethoden
The synthesis of 2-Aminocyclohexanesulfonic acid involves the reaction of cyclohexylamine with chlorosulfonic acid. The resulting product is then neutralized with sodium hydroxide to form this compound. The reaction is highly exothermic and should be carried out under controlled conditions.
Wissenschaftliche Forschungsanwendungen
2-Aminocyclohexanesulfonic acid is widely used in scientific research as a buffer in biochemical and physiological experiments. It is commonly used in the preparation of electrophoresis gels, as it helps to maintain a stable pH environment during the separation of proteins and nucleic acids. This compound is also used as a stabilizer for enzymes and as a component of cell culture media.
Eigenschaften
CAS-Nummer |
16496-77-8 |
|---|---|
Molekularformel |
C6H13NO3S |
Molekulargewicht |
179.24 g/mol |
IUPAC-Name |
2-aminocyclohexane-1-sulfonic acid |
InChI |
InChI=1S/C6H13NO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h5-6H,1-4,7H2,(H,8,9,10) |
InChI-Schlüssel |
NDRPLJAHCNWEKE-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)N)S(=O)(=O)O |
Kanonische SMILES |
C1CCC(C(C1)N)S(=O)(=O)O |
Synonyme |
2-aminocyclohexanesulfonic acid 2-TAHS cis-2-aminocyclohexanesulfonic acid trans-2-aminocyclohexanesulfonic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



